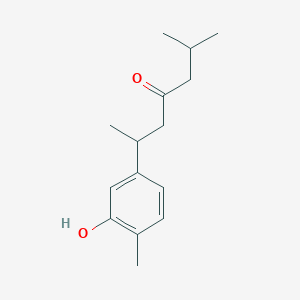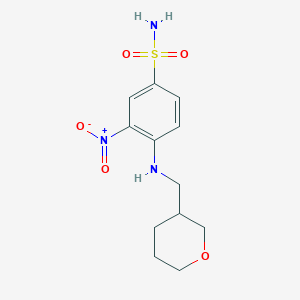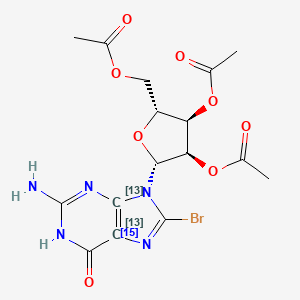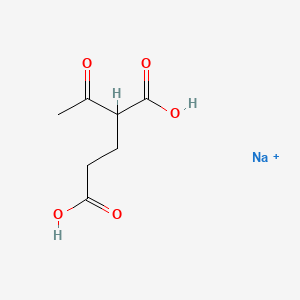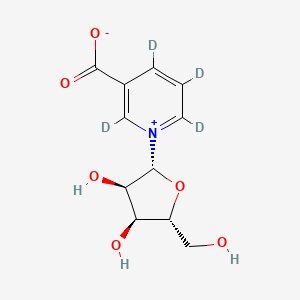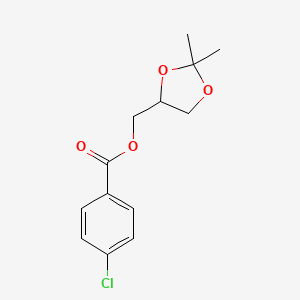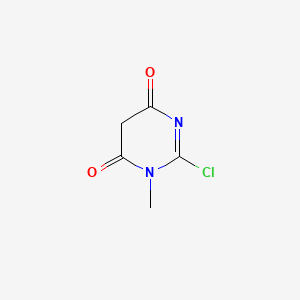![molecular formula C16H17BrN2O3 B13854812 N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring fused with a tetrahydro structure, a brominated methoxyphenyl group, and a carboxamide functional group. Its unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection, followed by bromination using bromine under the catalysis of iron powder, and finally deacetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. The brominated methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The benzoxazole ring may also play a role in binding to specific proteins or nucleic acids, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a carboxamide group.
4-Methoxybenzyl 5-bromo-2-chlorobenzamide: Contains a methoxybenzyl group and a bromochlorobenzamide structure.
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its combination of a brominated methoxyphenyl group and a benzoxazole ring fused with a tetrahydro structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H17BrN2O3 |
|---|---|
Molekulargewicht |
365.22 g/mol |
IUPAC-Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3/c1-21-13-7-6-11(17)8-10(13)9-18-16(20)15-12-4-2-3-5-14(12)22-19-15/h6-8H,2-5,9H2,1H3,(H,18,20) |
InChI-Schlüssel |
PDKSIIDTUPCTPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CNC(=O)C2=NOC3=C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


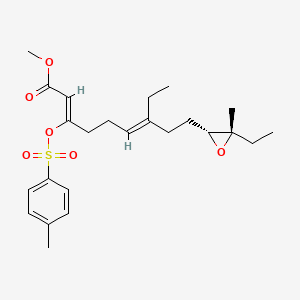
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
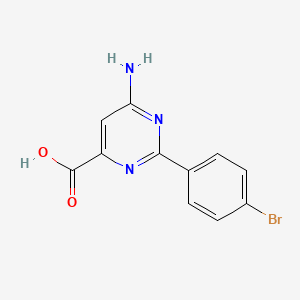
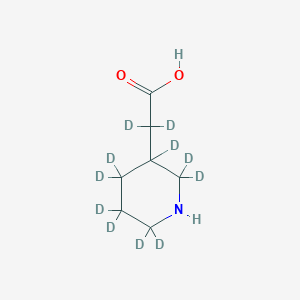
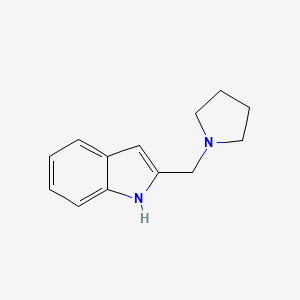
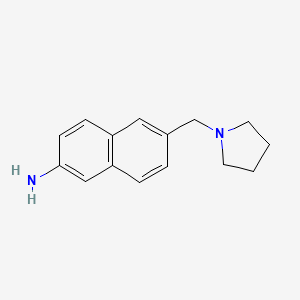
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
